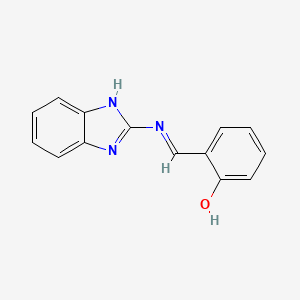
2-((e)-(1h-Benzoimidazol-2-ylimino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol is an organic compound that features a benzimidazole moiety linked to a phenol group through an iminomethyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol typically involves the condensation of 2-aminobenzimidazole with salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The imine formation is facilitated by the presence of an acid catalyst, such as hydrochloric acid, which promotes the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as chromic acid or potassium permanganate can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of benzimidazole-2-ylmethylphenol.
Substitution: Formation of halogenated phenol derivatives.
Applications De Recherche Scientifique
2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol involves its interaction with biological targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that exhibit catalytic activity. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-1H-benzimidazol-2-yliminomethyl]benzene
- 2-[(E)-1H-benzimidazol-2-yliminomethyl]naphthol
Uniqueness
Compared to similar compounds, 2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol is unique due to the presence of both the benzimidazole and phenol moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a compound of significant interest.
Propriétés
Formule moléculaire |
C14H11N3O |
|---|---|
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol |
InChI |
InChI=1S/C14H11N3O/c18-13-8-4-1-5-10(13)9-15-14-16-11-6-2-3-7-12(11)17-14/h1-9,18H,(H,16,17)/b15-9+ |
Clé InChI |
FRQQCSRPTGTJHF-OQLLNIDSSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/C2=NC3=CC=CC=C3N2)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NC2=NC3=CC=CC=C3N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


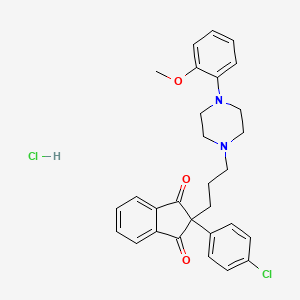
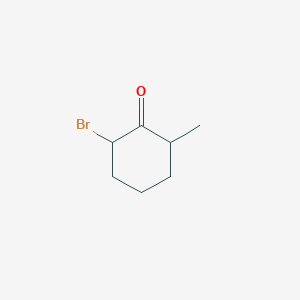
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)
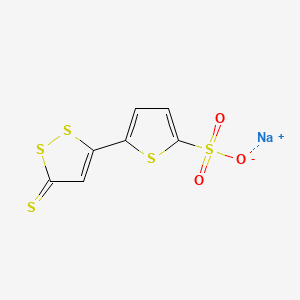
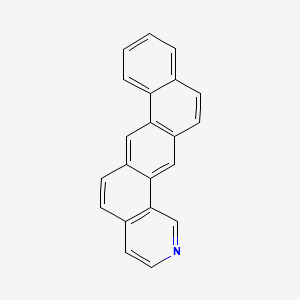


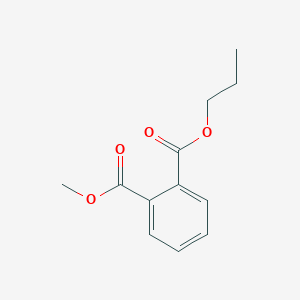


![Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B14684961.png)

![2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684980.png)

